molecular formula C9H14O2 B12658976 1,4-Dioxaspiro[4.6]undec-7-ene CAS No. 7140-60-5

1,4-Dioxaspiro[4.6]undec-7-ene

Cat. No.: B12658976
CAS No.: 7140-60-5
M. Wt: 154.21 g/mol
InChI Key: MFMOLLNHYLCBAK-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.6]undec-7-ene is an organic compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure, which includes a five-membered dioxane ring fused to a seven-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.6]undec-7-ene can be synthesized through several methods. One common approach involves the reaction of 1,6-heptadiene with formaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the spirocyclic structure facilitated by the acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.6]undec-7-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dioxaspiro[4.6]undec-7-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.6]undec-7-ene involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their stability and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1,4-Dioxaspiro[4.6]undec-7-ene can be compared with other spirocyclic compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

CAS No.

7140-60-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1,4-dioxaspiro[4.6]undec-7-ene

InChI

InChI=1S/C9H14O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1,3H,2,4-8H2

InChI Key

MFMOLLNHYLCBAK-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCC2(C1)OCCO2

Origin of Product

United States

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